molecular formula C20H12F2O3 B14267299 3,5-Bis(4-fluorobenzoyl)phenol CAS No. 152993-92-5

3,5-Bis(4-fluorobenzoyl)phenol

Cat. No.: B14267299
CAS No.: 152993-92-5
M. Wt: 338.3 g/mol
InChI Key: JPYRKTLIWNBXPK-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorobenzoyl)phenol is an aromatic compound with significant applications in various fields, including polymer science and materials chemistry. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to a phenol ring at the 3 and 5 positions. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-fluorobenzoyl)phenol typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3,5-dihydroxybenzoic acid with 4-fluorobenzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete acylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-fluorobenzoyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: 3,5-Bis(4-fluorobenzyl)phenol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,5-Bis(4-fluorobenzoyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorobenzoyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihydroxy-4’-fluorobenzophenone
  • 3,5-Dimethoxy-4’-fluorobenzophenone
  • 3,5-Bis(4-chlorobenzoyl)phenol

Uniqueness

Compared to similar compounds, 3,5-Bis(4-fluorobenzoyl)phenol exhibits unique properties due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also impart distinct electronic effects, making the compound more suitable for specific applications in materials science and polymer chemistry .

Properties

152993-92-5

Molecular Formula

C20H12F2O3

Molecular Weight

338.3 g/mol

IUPAC Name

[3-(4-fluorobenzoyl)-5-hydroxyphenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H12F2O3/c21-16-5-1-12(2-6-16)19(24)14-9-15(11-18(23)10-14)20(25)13-3-7-17(22)8-4-13/h1-11,23H

InChI Key

JPYRKTLIWNBXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)O)C(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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